1-(2-fluorophenyl)-N-(2-phenylethyl)methanesulfonamide
Description
1-(2-fluorophenyl)-N-(2-phenylethyl)methanesulfonamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a fluorine atom on the phenyl ring and a methanesulfonamide group attached to a phenylethyl chain
Properties
IUPAC Name |
1-(2-fluorophenyl)-N-(2-phenylethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S/c16-15-9-5-4-8-14(15)12-20(18,19)17-11-10-13-6-2-1-3-7-13/h1-9,17H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCGOPPQALWDIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)CC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-fluorophenyl)-N-(2-phenylethyl)methanesulfonamide typically involves several steps. One common method includes the reaction of 2-fluoroaniline with methanesulfonyl chloride to form 2-fluorophenyl methanesulfonamide. This intermediate is then reacted with 2-phenylethyl bromide under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and bases such as sodium hydroxide or potassium carbonate .
Chemical Reactions Analysis
1-(2-fluorophenyl)-N-(2-phenylethyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
1-(2-fluorophenyl)-N-(2-phenylethyl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-N-(2-phenylethyl)methanesulfonamide involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, while the methanesulfonamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
1-(2-fluorophenyl)-N-(2-phenylethyl)methanesulfonamide can be compared with other similar compounds, such as:
1-(2-chlorophenyl)-N-(2-phenylethyl)methanesulfonamide: Similar structure but with a chlorine atom instead of fluorine, which affects its reactivity and binding properties.
1-(2-bromophenyl)-N-(2-phenylethyl)methanesulfonamide: Contains a bromine atom, leading to different chemical and biological properties.
1-(2-iodophenyl)-N-(2-phenylethyl)methanesulfonamide:
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and binding affinity due to the presence of the fluorine atom.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
